4,5-Diiodo-2-methyl-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A practical flow synthesis of 1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . The synthesis of 2-methyl-4,5-dicyano-2H-1,2,3-triazole was achieved with 4,5-dicyano-2H-1,2,3-triazole as the raw material .Molecular Structure Analysis

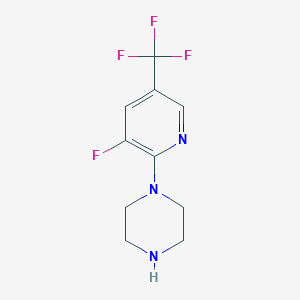

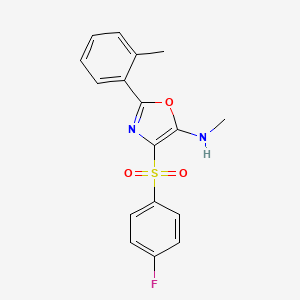

The structure of 4,5-Diiodo-2-methyl-triazole consists of a triazole ring with two iodine atoms and a methyl group attached to it.Chemical Reactions Analysis

4,5-Dibromo-l-methoxymethyl-1 H - and -2-methoxymethyl-2 H 1,2,3-triazole reacted with butyllithium at position-5 and the resulting lithiated derivatives were quenched with various reagents to give high yields of the corresponding 5-substituted 1,2,3-triazole .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Diiodo-2-methyl-triazole include a molecular weight of 334.89, a melting point of 129-130 °C, a boiling point of 344.4±52.0 °C (Predicted), and a density of 3.14±0.1 g/cm3 (Predicted) .Applications De Recherche Scientifique

Medicinal and Pharmaceutical Chemistry

Compounds containing a triazole, like 4,5-Diiodo-2-methyl-triazole, are significant heterocycles that exhibit broad biological activities . They have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .

Anticancer Applications

Triazole compounds have shown promising results in anticancer research . For instance, Letrozole, Anastrozole, and Vorozole, which are effective anticancer drugs, have triazole derivatives in their structures .

Antimicrobial Applications

Triazole compounds have been found to have antimicrobial properties . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities, such as antibacterial effects .

Antiviral Applications

Triazole compounds have also been used in the treatment of viral infections . Ribavirin, a broad-spectrum antiviral drug used in the treatment of hepatitis, is a notable example .

Agrochemistry

Triazole compounds have important application value in agrochemistry . They have been used in the development of new pesticides and herbicides .

Material Chemistry

Triazole compounds have found applications in material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds, making them useful in the development of new materials .

Energetic Compounds

4,5-Diiodo-2-methyl-triazole has been used as a precursor for a new family of energetic compounds . These compounds have been used in a variety of applications, including propellants, explosives, and pyrotechnics .

Synthesis of Other Compounds

4,5-Diiodo-2-methyl-triazole can be used in the synthesis of other compounds . For example, in 2017, Benassi et al. composed a variety of 4,5-dihydro-1H-1,2,4-triazole from various amide hydrazones .

Mécanisme D'action

Target of Action

Triazole-based compounds are known to interact with a variety of biological targets due to their versatile structure . They have been exploited for the generation of many bio-active molecules as well as pharmaceuticals .

Mode of Action

It’s known that triazole derivatives can interact with their targets in various ways, often leading to changes in the target’s function . The specific interactions and resulting changes would depend on the nature of the target and the specific substituents on the triazole ring.

Biochemical Pathways

Triazole derivatives are known to play significant roles in various biochemical processes . They have been associated with a range of biological activities such as antifungal, antibacterial, anti-inflammatory, anti-HIV, and anti-cancer properties .

Pharmacokinetics

Factors such as solubility, stability, and permeability can significantly influence these properties .

Result of Action

Triazole derivatives have been associated with a range of biological activities, suggesting they can induce various molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .

Safety and Hazards

Propriétés

IUPAC Name |

4,5-diiodo-2-methyltriazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3I2N3/c1-8-6-2(4)3(5)7-8/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKDIWXXWQOPDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(C(=N1)I)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3I2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Diiodo-2-methyl-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride](/img/structure/B2740098.png)

![N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2740100.png)

![3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one](/img/structure/B2740105.png)

![3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B2740109.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2740111.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2740115.png)

![4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2740116.png)